N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of inorganic and bioinorganic chemistry . The compound’s structure includes a furan ring, a carbohydrazide group, and a dimethoxyphenyl moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s hydrazone moiety plays a crucial role in its biological activity .
Comparison with Similar Compounds
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a similar structure but with a biphenyl moiety instead of a furan ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound includes a fluorophenyl group, which imparts different chemical properties.
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: This compound has a cyclopenta[c]pyrazole ring, making it structurally unique.
These comparisons highlight the uniqueness of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide, particularly its furan ring and dimethoxyphenyl moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N2O4 |
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Molecular Weight |
302.32 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C16H18N2O4/c1-10-7-14(11(2)22-10)16(19)18-17-9-12-5-6-13(20-3)8-15(12)21-4/h5-9H,1-4H3,(H,18,19)/b17-9+ |
InChI Key |
YCKIFTZVZRCPTI-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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